molecular formula C11H19NO5 B008389 (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid CAS No. 441044-11-7

(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid

Cat. No.: B008389
CAS No.: 441044-11-7
M. Wt: 245.27 g/mol
InChI Key: GCAZZUFIDGXTDA-YUMQZZPRSA-N
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Description

(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid is a chiral compound often used in organic synthesis and pharmaceutical research. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, providing stability during various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine derivatives.

    Protection of the Amine Group: The amine group of the piperidine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Hydroxylation: Introduction of the hydroxyl group at the 4-position can be achieved through various methods, including asymmetric hydroxylation using catalysts like osmium tetroxide (OsO4) or through dihydroxylation reactions.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide (CO2) under high pressure or through the use of carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid, TFA) to reveal the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: TFA, hydrochloric acid (HCl)

Major Products

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols

    Substitution: Free amines, various substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.

Medicine

Pharmaceutical research utilizes this compound in the development of new drugs, particularly those targeting neurological and cardiovascular systems due to the piperidine ring’s relevance in these areas.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism by which (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid exerts its effects depends on its specific application. In drug development, it may act as a precursor that, once metabolized, interacts with specific molecular targets such as enzymes or receptors. The Boc group provides stability, allowing the compound to reach its target site before being deprotected to exert its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid: Similar structure but with a five-membered pyrrolidine ring instead of a six-membered piperidine ring.

    (2S,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid: Stereoisomer with different spatial arrangement of atoms.

    (2R,4S)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid: Another stereoisomer with different spatial arrangement.

Uniqueness

The unique combination of the Boc-protected amine, hydroxyl group, and carboxylic acid in a chiral piperidine ring makes (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid particularly valuable in asymmetric synthesis and drug development. Its specific stereochemistry can influence the biological activity and interaction with molecular targets, making it a crucial compound in various research and industrial applications.

Properties

IUPAC Name

(2R,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAZZUFIDGXTDA-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid
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